3-(1-Methylpiperidin-4-yl)aniline is an organic compound with the molecular formula CHN and a molecular weight of approximately 190.29 g/mol. This compound features a piperidine moiety attached to an aniline structure, making it part of the substituted anilines and piperidines class, which are significant in medicinal chemistry due to their diverse biological activities and applications in drug design. The compound is recognized for its potential therapeutic properties, particularly in the fields of neurology and oncology.
This compound is classified as a piperidine derivative, which is crucial in pharmaceutical chemistry. Piperidine derivatives are known for their role as scaffolds in drug design, enabling modifications that can enhance biological activity or alter pharmacokinetic properties.
The synthesis of 3-(1-Methylpiperidin-4-yl)aniline typically involves the reduction of 3-methyl-4-nitroaniline in the presence of 1-methylpiperidine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder under acidic conditions. These methods allow for the effective conversion of nitro groups to amine functionalities, yielding the desired aniline derivative .
The synthetic route may also utilize continuous flow reactors to optimize yields and purity by controlling reaction conditions such as temperature and pressure more effectively. Recent advancements in organic synthesis techniques have enabled more efficient pathways for generating piperidine derivatives, highlighting their importance in modern organic chemistry.
The molecular structure of 3-(1-Methylpiperidin-4-yl)aniline consists of a six-membered piperidine ring attached to an aniline group. The InChI code for this compound is 1S/CHN/c1-14-7-5-10(6-8-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8,13H,1H. The structure exhibits sp-hybridized carbon atoms within the piperidine ring, contributing to its chemical reactivity.
The compound's CAS number is 215162-94-0, which provides a unique identifier for regulatory and safety information. Its molecular weight is approximately 190.29 g/mol, indicating its size and potential interactions within biological systems .
3-(1-Methylpiperidin-4-yl)aniline can participate in various chemical reactions typical of amines and aromatic compounds. These reactions include electrophilic aromatic substitution, nucleophilic addition to carbonyls, and coupling reactions with other electrophiles to form complex molecular architectures.
The compound's ability to undergo these reactions makes it valuable in synthetic organic chemistry for developing new pharmaceutical agents. Its reactivity profile allows for modifications that can enhance its therapeutic potential or alter its pharmacological properties .
The mechanism of action for 3-(1-Methylpiperidin-4-yl)aniline involves interactions with biological targets such as receptors or enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Studies have shown that this compound may exhibit anticancer activity by influencing pathways critical for tumor growth and survival. Its structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies .
3-(1-Methylpiperidin-4-yl)aniline is typically characterized by its physical state as a solid at room temperature. Its melting point, solubility in various solvents, and stability under different conditions are crucial factors influencing its handling and application in laboratory settings.
Relevant data from studies indicate that the compound possesses moderate lipophilicity, which can affect its absorption and distribution within biological systems.
3-(1-Methylpiperidin-4-yl)aniline has various applications in medicinal chemistry, particularly as an intermediate in synthesizing pharmaceutical agents targeting neurological disorders and cancer therapies. Its structural characteristics make it suitable for modifying existing drug candidates or developing new therapeutic agents with enhanced efficacy or specificity .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3